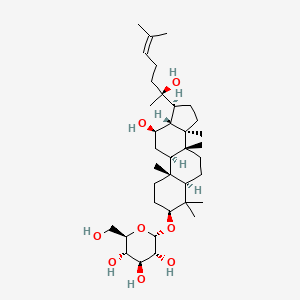
(S)-Ginsenoside Rh2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ginsenoside Rh2 is a naturally occurring compound found in ginseng, a traditional medicinal herb. It belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ginsenoside Rh2 can be achieved through various methods, including chemical synthesis and biotransformation. One common approach involves the hydrolysis of protopanaxadiol-type ginsenosides, such as ginsenoside Rb1, using specific enzymes or acidic conditions. This process selectively removes sugar moieties to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots, followed by enzymatic or chemical hydrolysis. The extracted ginsenosides are purified using chromatographic techniques to obtain this compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing its bioactivity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
Aplicaciones Científicas De Investigación
(S)-Ginsenoside Rh2 has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of novel ginsenoside derivatives with potential therapeutic applications.
Biology: Studies have shown its role in modulating cellular pathways, making it a valuable tool for understanding cellular mechanisms.
Medicine: this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of health supplements and functional foods due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of (S)-Ginsenoside Rh2 involves multiple molecular targets and pathways. It exerts its effects by:
Inducing Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
Inhibiting Cell Proliferation: It interferes with cell cycle progression, thereby inhibiting the growth of cancer cells.
Modulating Inflammatory Pathways: It reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Neuroprotection: It protects neuronal cells from oxidative stress and apoptosis, contributing to its neuroprotective properties.
Comparación Con Compuestos Similares
(S)-Ginsenoside Rh2 can be compared with other ginsenosides, such as:
Ginsenoside Rb1: Unlike this compound, ginsenoside Rb1 has more sugar moieties and exhibits different pharmacological properties.
Ginsenoside Rg3: Both compounds have anti-cancer properties, but this compound is more potent in inducing apoptosis.
Ginsenoside Rd: While ginsenoside Rd also has neuroprotective effects, this compound shows a broader range of pharmacological activities.
The uniqueness of this compound lies in its potent anti-cancer and neuroprotective effects, making it a valuable compound for therapeutic applications.
Propiedades
Fórmula molecular |
C36H62O8 |
|---|---|
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,33-,34+,35+,36-/m0/s1 |
Clave InChI |
CKUVNOCSBYYHIS-MHRQTNKUSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R,5S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774791.png)
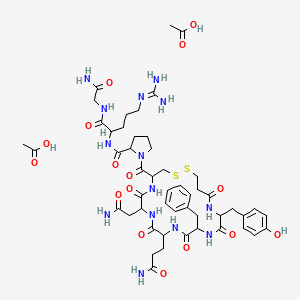
![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B10774808.png)
![3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774816.png)

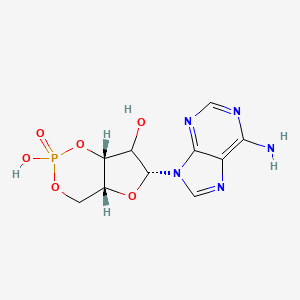

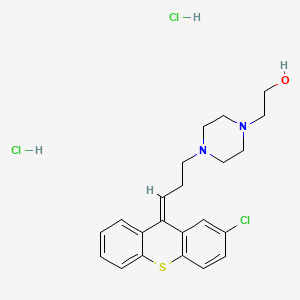
![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10774857.png)
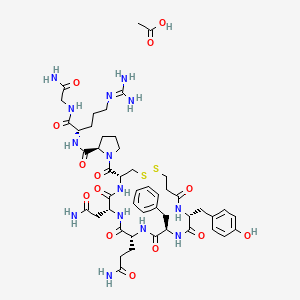
![4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B10774882.png)
![3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10774884.png)
![(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774901.png)
